REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH2:11]C[C:9]2=[O:15])=[O:7])=[CH:2]1.C1(=O)NCCCC1>>[O:1]1[CH:5]=[CH:4][C:3]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][CH2:11][C:9]2=[O:15])=[O:7])=[CH:2]1
|
Name
|
N-(3-furoyl)caprolactam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)N1C(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCN1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O1C=C(C=C1)C(=O)N1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |